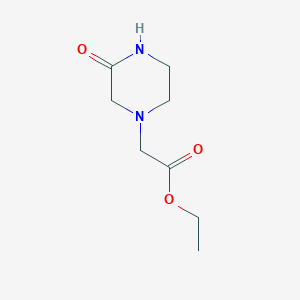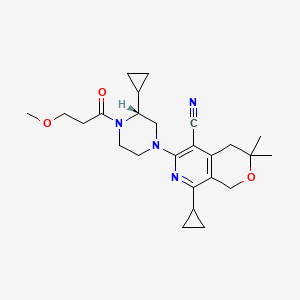
Ethyl 2-(3-oxopiperazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-oxopiperazin-1-yl)acetate is a chemical compound with the CAS Number: 774493-57-1 . It has a molecular weight of 186.21 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14N2O3/c1-2-13-8(12)6-10-4-3-9-7(11)5-10/h2-6H2,1H3,(H,9,11) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a liquid . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the web search results.Scientific Research Applications
Synthesis and Biological Activity
- The compound has been utilized in the synthesis of novel molecules with significant biological activities. For instance, derivatives of ethyl 2-(3-oxopiperazin-1-yl)acetate have been synthesized, demonstrating antiplatelet, anticoagulant, antioxidant, and anti-inflammatory activities. These compounds exhibit promising properties for further investigation, particularly their antiplatelet and antioxidant characteristics, which were identified through in vitro studies and supported by in silico calculations indicating the absence of toxic risks (Gurevich et al., 2020).
Chemical Structure and Synthesis Techniques
- Research into the chemical structures and synthesis techniques of related compounds has provided insights into the utility of this compound in generating novel synthetic pathways. The compound serves as a precursor or intermediary in the synthesis of complex molecules, including those with potential pharmacological applications. For example, novel annelated 2-oxopiperazines were synthesized through interactions involving derivatives of this compound, leading to the creation of new heterocyclic systems with potential biological applications (Medvedevat et al., 2015).
Antimicrobial and Cytotoxic Properties
- Compounds derived from this compound have been evaluated for their antimicrobial and cytotoxic properties. For instance, chaetocochins, epipolythiodioxopiperazines isolated from natural sources, demonstrated significant in vitro cytotoxicity against cancer cell lines. These findings highlight the potential of this compound derivatives in contributing to the development of new anticancer agents (Li et al., 2006).
Safety and Hazards
Ethyl 2-(3-oxopiperazin-1-yl)acetate can cause severe skin burns and eye damage . It is advised not to breathe its dust, fumes, gas, mist, vapors, or spray . After handling, one should wash their face, hands, and any exposed skin thoroughly . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
ethyl 2-(3-oxopiperazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-8(12)6-10-4-3-9-7(11)5-10/h2-6H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOSDRGKHPPMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCNC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2942306.png)
![tert-butyl {(1R,2S,5S)-6,6-dimethyl-2-(2-oxoethyl)bicyclo[3.1.1]hept-2-yl}carbamate](/img/structure/B2942307.png)
![8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942308.png)
![3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate](/img/structure/B2942309.png)
![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2942310.png)
![2-benzyl-5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2942311.png)
![1-[(3-Ethyloxetan-3-yl)methyl]-N-[(E)-3-methylsulfonylprop-2-enyl]triazole-4-carboxamide](/img/structure/B2942315.png)
![6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B2942316.png)
![1-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2942319.png)
![(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2942320.png)
![N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B2942321.png)

